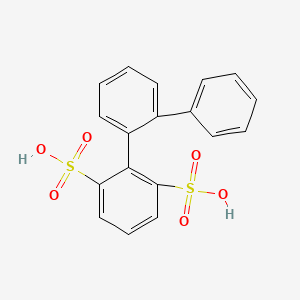
2-(2-Phenylphenyl)benzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylphenyl)benzene-1,3-disulfonic acid is a member of the class of benzenesulfonic acids. This compound consists of a benzene ring substituted with two sulfo groups at positions 1 and 3, and a biphenyl group at position 2. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylphenyl)benzene-1,3-disulfonic acid typically involves electrophilic aromatic substitution reactions. . The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylphenyl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfo groups to sulfinic or sulfenic acids.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfo groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, substituted benzenes, and various biphenyl compounds with modified functional groups .
Scientific Research Applications
2-(2-Phenylphenyl)benzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylphenyl)benzene-1,3-disulfonic acid involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The sulfo groups enhance the compound’s reactivity, allowing it to participate in various chemical pathways. The biphenyl structure provides stability and facilitates interactions with other molecules, making it a versatile compound in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-disulfonic acid: Similar in structure but lacks the biphenyl group, making it less versatile in certain applications.
Biphenyl-2,2’-disulfonic acid: Contains two sulfo groups on the biphenyl structure but differs in the position of substitution.
Uniqueness
2-(2-Phenylphenyl)benzene-1,3-disulfonic acid is unique due to its combination of a biphenyl group and two sulfo groups, providing enhanced reactivity and stability. This makes it suitable for a wide range of applications in various fields, from chemical synthesis to industrial processes .
Properties
CAS No. |
83997-39-1 |
|---|---|
Molecular Formula |
C18H14O6S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(2-phenylphenyl)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H14O6S2/c19-25(20,21)16-11-6-12-17(26(22,23)24)18(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,19,20,21)(H,22,23,24) |
InChI Key |
PLRNTPPGBDDIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C(C=CC=C3S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)
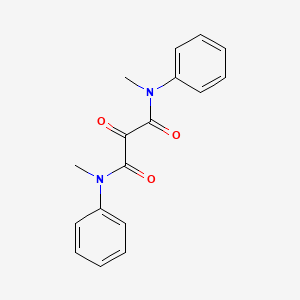

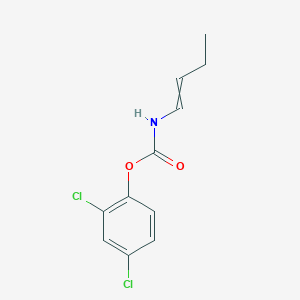
![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
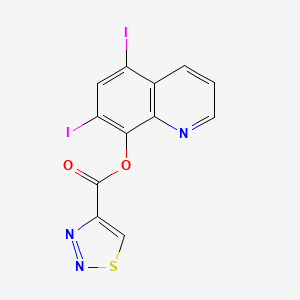
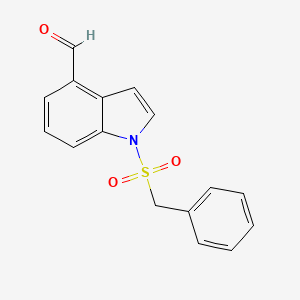
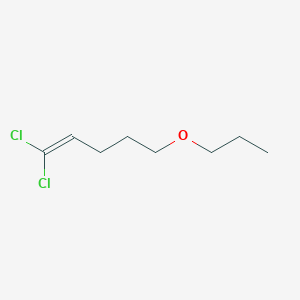
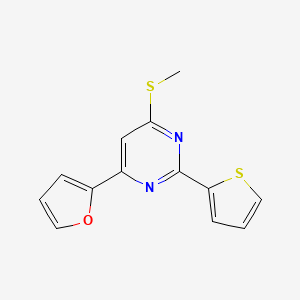
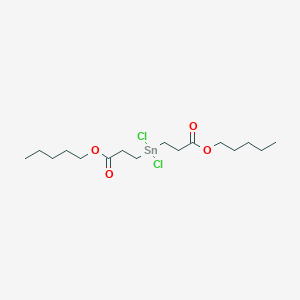
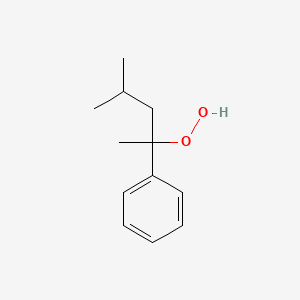
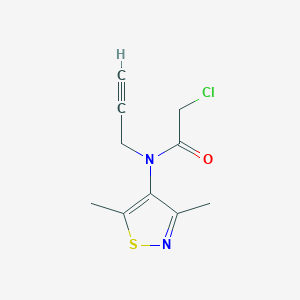
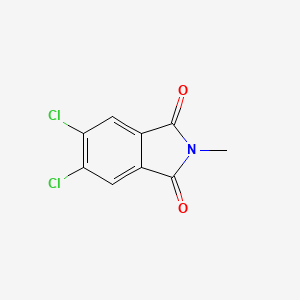
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
